[4-chloro-2-(1H-tetrazol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Description
4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a synthetic organic compound featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core conjugated to a substituted phenyl group. The phenyl ring is functionalized with a chlorine atom at the 4-position and a 1H-tetrazole moiety at the 2-position. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and influencing hydrogen-bonding interactions, which may contribute to pharmacological activity .
Properties
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-11-1-2-12(13(9-11)21-10-17-18-19-21)14(22)20-5-3-15(4-6-20)23-7-8-24-15/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKRFJSDSHPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the spiro structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives .
Scientific Research Applications
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on molecular features, synthesis pathways, and functional properties.
Structural Analogues with Spirocyclic Cores
2.1.1. (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Structure : Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but substitutes the phenyl group with a 4-iodo substituent instead of 4-chloro-2-tetrazolyl.
- Synthesis : Prepared via reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-iodobenzoyl chloride under anhydrous conditions .
- Key Difference : The iodine atom increases molecular weight (MW ≈ 419.3 g/mol) and may enhance radiochemical utility, whereas the tetrazole group in the target compound improves hydrogen-bonding capacity .
2.1.2. 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone
- Structure : Features a 3-fluorophenyl group and a methylene linker between the spirocycle and phenyl ring.
- Properties : MW = 355.41 g/mol; the fluorine atom enhances electronegativity and lipophilicity (logP ≈ 2.8) compared to the chlorine and tetrazole in the target compound .
- Applications : Fluorinated analogues are common in CNS drugs due to improved blood-brain barrier penetration .
2.1.3. 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone
- Structure : Substituted with three fluorine atoms on the phenyl ring.
Functional Group Variations
2.2.1. 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates
- Structure : Replaces the tetrazole with a carbamate-linked 3-chlorophenyl group.
- Properties : These compounds exhibit moderate lipophilicity (log k = 1.2–2.5 via HPLC) and have been studied as antimicrobial agents .
- Comparison : The tetrazole in the target compound may confer higher metabolic stability than the carbamate group .
2.2.2. 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Structure : Incorporates a piperazine-propyl chain and a diazaspiro core.
- Activity : Demonstrates serotonin receptor affinity (Ki < 100 nM), highlighting the role of spirocycles in CNS drug design .
Notes
- Regulatory Status : Analogues with fluorophenyl groups are often patented for agrochemical use, suggesting possible IP considerations for the target compound .
Biological Activity
The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure contains a chloro-substituted phenyl group, a tetrazole moiety, and a spirocyclic system that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with tetrazole rings exhibit significant antimicrobial activity. The tetrazole group is known to enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. In vitro studies have demonstrated that derivatives of tetrazole can inhibit the growth of various bacteria and fungi, suggesting that our compound may exhibit similar properties.
Anticancer Activity
Studies have shown that compounds containing spirocyclic structures can interact with biological targets such as DNA and proteins involved in cancer progression. For instance, the spirocyclic component might interfere with cell cycle regulation or apoptosis pathways. Preliminary data suggest that 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- DNA Intercalation : The planar structure may allow intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : The chloro and tetrazole groups may act as competitive inhibitors for enzymes involved in cellular metabolism.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, derivatives similar to our compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative, suggesting that structural modifications could enhance efficacy .
Study 2: Anticancer Screening
A recent investigation assessed the cytotoxic effects of various spirocyclic compounds on human breast cancer cells (MCF-7). The study reported that compounds with similar structural motifs to 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone exhibited IC50 values ranging from 15 to 30 µM, indicating significant anticancer potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthetic yield of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone be optimized?
- Methodological Answer : Optimize reaction conditions by controlling temperature, solvent choice (e.g., DMSO for reflux reactions), and reaction time. For example, prolonged reflux (18 hours) followed by crystallization in water-ethanol mixtures can improve yields, as demonstrated in similar spiro compound syntheses . Anhydrous conditions are critical to prevent hydrolysis of intermediates, as seen in tosyl-protected spiro systems .
Q. What analytical techniques are recommended for characterizing purity and structural identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and spirocyclic connectivity.
- HPLC/GC-MS for purity assessment, referencing retention times against standards.
- Elemental analysis to verify molecular formula alignment with theoretical values (e.g., C₁₈H₁₇ClN₄O₃).
- Solubility profiling in polar/non-polar solvents (e.g., acetonitrile or DMF) to assess physicochemical properties .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : Store at 2–8°C in inert atmospheres to prevent degradation of the tetrazole moiety. Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways. Use lyophilization for long-term storage of sensitive intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate NMR and IR data with X-ray crystallography for unambiguous confirmation of the spirocyclic core and substituent orientations. For example, single-crystal X-ray studies on analogous triazole-spiro hybrids resolved ambiguities in stereochemistry . Computational methods (DFT) can further predict spectroscopic profiles and compare with experimental results.
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For instance, the tetrazole group’s metal-binding affinity may interfere with enzymatic assays; include control experiments with EDTA to chelate metal ions . Re-evaluate structure-activity relationships (SAR) using derivatives with modified substituents (e.g., replacing chloro with fluoro groups) to isolate pharmacophoric contributions .
Q. How does the spirocyclic framework influence reactivity in cross-coupling reactions?
- Methodological Answer : The 1,4-dioxa-8-azaspiro[4.5]decane moiety introduces steric hindrance and ring strain, which can limit accessibility to catalytic sites. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate steric effects. Solvent polarity (e.g., DMF vs. THF) also modulates reaction rates, as observed in similar spiro systems .
Q. How to design SAR studies targeting pharmacological activity?
- Methodological Answer : Synthesize analogs with:
- Varying substituents on the tetrazole ring (e.g., methyl, nitro groups) to probe electronic effects.
- Spiro ring modifications (e.g., replacing dioxa with diaza groups) to assess conformational flexibility.
Evaluate cytotoxicity and selectivity using in vitro models (e.g., cancer cell lines) and compare with computational docking studies to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
